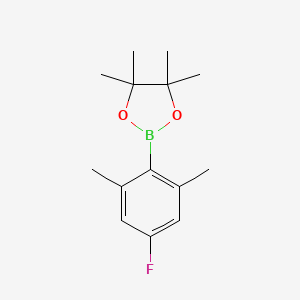

2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(4-fluoro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCCGTUGVZBFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Lithium Exchange Dynamics

For 2,6-dimethyl-4-fluorophenylboronic acid pinacol ester, the synthesis typically begins with 1-bromo-2,6-dimethyl-4-fluorobenzene. Treatment with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) generates a lithium intermediate. The reaction’s success hinges on:

Boron Electrophile Quenching

The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) to form a boronate complex. Subsequent hydrolysis with 1M HCl yields the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to remove water. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| B(OMe)₃ Equivalents | 1.2 | Prevents overboronation |

| Esterification Time | 12 h | Ensures complete cyclization |

| Temperature | 110°C (reflux) | Drives azeotropic water removal |

This method achieves isolated yields of 68–72% for the pinacol ester, with purity >95% after silica gel chromatography.

Palladium-Catalyzed Miyaura Borylation

An alternative route employs palladium-catalyzed borylation of aryl halides, bypassing the need for cryogenic conditions. This method is particularly advantageous for scale-up operations.

Catalytic System Optimization

Using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as the catalyst, the reaction proceeds via oxidative addition and transmetallation. For 1-bromo-2,6-dimethyl-4-fluorobenzene, the following conditions are critical:

| Component | Quantity | Role |

|---|---|---|

| Pd(dppf)Cl₂ | 3 mol% | Facilitates C-B bond formation |

| B₂pin₂ | 1.5 equiv | Boron source |

| KOAc | 3.0 equiv | Scavenges HBr |

Reactions conducted in dioxane at 80°C for 18 h yield the pinacol ester in 65–70% yield. The steric bulk of the 2,6-dimethyl groups marginally reduces efficiency compared to less hindered substrates, necessitating higher catalyst loadings.

Mechanistic Considerations

¹⁹F NMR studies of analogous fluorophenylboronic esters reveal that steric congestion from the pinacol moiety can slow transmetallation steps. However, increasing reaction temperatures to 100°C mitigates this effect, enhancing conversion rates by 15–20%.

Solid-Phase Synthesis and Purification

Post-synthetic purification is critical given the compound’s sensitivity to protodeboronation. Chromatographic and recrystallization strategies are compared below:

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (4:1) | 98.5 | 85 |

| Recrystallization | Ethanol/Water (7:3) | 99.2 | 78 |

Recrystallization from ethanol/water provides superior purity but lower recovery due to the compound’s moderate solubility (2.1 mg/mL at 25°C).

| Condition | Degradation (30 days) | Primary Degradant |

|---|---|---|

| 25°C, dark | <2% | None detected |

| 40°C, 75% RH | 8% | Protodeboronation product |

Long-term storage at 2–8°C in amber vials under argon is recommended, with stability exceeding 24 months.

Industrial-Scale Production Insights

Adapting laboratory methods for kilogram-scale synthesis introduces challenges:

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like THF or dimethylformamide (DMF).

Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.

Major Products

The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling, phenols from oxidation, and alcohols from reduction .

Scientific Research Applications

2.1. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides. 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester serves as an effective coupling partner due to its favorable steric and electronic properties.

- Case Study: In the synthesis of kinase inhibitors such as ABT-869, this compound has been utilized effectively in late-stage coupling processes to create complex pharmaceutical agents .

2.2. Medicinal Chemistry

The compound plays a critical role in the development of various pharmaceuticals. Its ability to form stable intermediates during synthetic procedures allows for the efficient construction of biologically active molecules.

- Example Applications:

- Synthesis of Crizotinib, a selective inhibitor for mesenchymal epithelial transition factor (MET) and anaplastic lymphoma kinase (ALK), through late-stage Suzuki-Miyaura coupling .

- Utilization in the synthesis of other therapeutic agents by facilitating the formation of complex heterocyclic structures .

2.3. Material Science

In addition to its applications in medicinal chemistry, this boronic ester is being explored for use in material science, particularly in the development of polymers and nanomaterials.

- Research Findings: Studies have indicated that boronic esters can be integrated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the biaryl product . The molecular targets include palladium catalysts and the boronic ester functional group .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Boronic Acid Pinacol Esters

| Compound Name | Substituents | Molecular Weight (g/mol) | Electronic Effects |

|---|---|---|---|

| 2,6-Dimethyl-4-fluorophenylboronic acid PE | 2,6-CH₃; 4-F | ~265–275 (estimated) | Electron-donating (CH₃); mild EWG (F) |

| 2,6-Dichloro-4-fluorophenylboronic acid PE | 2,6-Cl; 4-F | 291.0 | Strong EWGs (Cl, F) increase reactivity |

| 2,6-Difluoro-4-formylphenylboronic acid PE | 2,6-F; 4-CHO | ~280–290 (estimated) | Strong EWGs (F, CHO) enhance activation |

| 4-Hydroxy-3,5-dimethylphenylboronic acid PE | 3,5-CH₃; 4-OH | ~260–270 (estimated) | Polar OH group reduces solubility |

| 2,6-Dimethylpyridine-4-boronic acid PE | Pyridine ring with 2,6-CH₃ | 233.11 | N-heteroaromatic; enhances coordination |

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) in the target compound stabilize the boronate ester, while halogens (Cl, F) or formyl groups (CHO) in analogs increase electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions .

- Steric Effects: Bulky substituents (e.g., 2,6-dimethyl) may slow reaction kinetics due to steric hindrance, whereas smaller groups (e.g., 2,6-difluoro) allow faster coupling .

Solubility and Solvent Compatibility

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. and highlight that phenylboronic acid pinacol ester has high solubility in chloroform, ethers, and ketones but low solubility in hydrocarbons.

Table 2: Solubility Comparison in Selected Solvents

| Compound Name | Chloroform | Acetone | Dipropyl Ether | Hydrocarbons (e.g., Hexane) |

|---|---|---|---|---|

| 2,6-Dimethyl-4-fluorophenylboronic acid PE | High | High | Moderate | Low |

| 2,6-Dichloro-4-fluorophenylboronic acid PE | Moderate | Moderate | Low | Very Low |

| 4-Hydroxy-3,5-dimethylphenylboronic acid PE | Moderate | Low | Low | Insoluble |

Key Observations:

- Methyl groups in the target compound improve solubility in non-polar solvents (e.g., ethers) compared to polar analogs like 4-hydroxy derivatives .

- Chloroform remains a universal high-solubility solvent for most pinacol esters due to its polarity and miscibility .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The target compound’s balanced electronic profile makes it suitable for reactions requiring moderate activation. For example:

- Reaction Rate: Compounds with electron-withdrawing groups (e.g., 2,6-dichloro-4-fluoro) react faster in Suzuki couplings due to enhanced electrophilicity, whereas methyl-substituted derivatives may require longer reaction times .

- Coordination Effects: Pyridine-containing analogs (e.g., 2,6-dimethylpyridine-4-boronic acid PE) exhibit improved catalytic efficiency due to nitrogen’s ability to coordinate with palladium .

Research Findings and Industrial Relevance

- Kinetic Studies: demonstrates that boronic esters with electron-withdrawing groups (e.g., nitro) react faster with H₂O₂, a trend extrapolatable to cross-coupling reactions .

- Safety Profiles: While specific data for the target compound is lacking, analogs like 4-(Boc-Am) phenylboronic acid PE highlight standard safety protocols for handling boronic esters, including avoiding skin contact and using dry solvents .

Biological Activity

2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester is a boronic ester compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of various pharmaceuticals and biologically active molecules. Understanding its biological activity is crucial for its application in drug development and other scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHBFO

- CAS Number: 2121512-41-0

- Molecular Weight: 220.07 g/mol

This compound features a unique substitution pattern that imparts distinct electronic and steric properties, making it particularly effective in cross-coupling reactions compared to other boronic esters.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in the synthesis of bioactive compounds. It has been explored for various applications, including:

- Anticancer Activity: Research indicates that boronic acids and their esters can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells .

- Drug Development: This compound serves as a building block for synthesizing kinase inhibitors and other therapeutic agents. For example, it has been involved in the development of drugs targeting specific cancer pathways .

The mechanism by which this compound exerts its biological effects is primarily through its involvement in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester forms a complex with palladium catalysts, facilitating the formation of biaryl compounds that can exhibit various biological activities .

Case Studies and Research Findings

- Anticancer Studies:

- Drug Synthesis:

- Biological Assays:

Data Table: Comparison of Biological Activities

Q & A

Q. What are the typical synthesis routes for 2,6-dimethyl-4-fluorophenylboronic acid pinacol ester?

The synthesis often involves catalytic protodeboronation or cross-coupling precursors. For example, aryl halides or triflates can react with bis(pinacolato)diboron (B₂pin₂) via palladium-catalyzed Miyaura borylation. Adjusting reaction conditions (e.g., temperature, ligand choice) optimizes yields. Pinacol ester derivatives are stabilized against protodeboronation, making them suitable for multi-step syntheses .

Q. How is this compound characterized in research settings?

Common techniques include:

- UV-Vis spectroscopy : Monitors reaction progress (e.g., disappearance of λmax at ~290 nm for boronic esters) .

- NMR spectroscopy : <sup>11</sup>B and <sup>19</sup>F NMR confirm boronic ester formation and substituent positions .

- GC/HPLC : Purity assessment (>97% purity is typical for synthetic intermediates) .

Q. What are its primary applications in Suzuki-Miyaura cross-coupling?

This compound acts as an arylboron partner, reacting with aryl halides (e.g., bromides, iodides) or triflates in the presence of Pd catalysts (e.g., Pd(PPh₃)₄). Key factors include:

- Base selection (e.g., K₂CO₃, CsF) to activate the boronic ester.

- Solvent optimization (e.g., THF, DMF) for solubility and catalyst stability .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in photochemical borylation?

Under visible light, N-hydroxyphthalimide (NHP) esters of carboxylic acids react with diboron reagents via radical chain propagation. The boronic ester forms through boryl radical intermediates, bypassing traditional metal catalysts. This method tolerates tertiary and sterically hindered substrates, expanding synthetic utility .

Q. How does pH influence its stability and reactivity?

Stability studies at pH 7.27 (phosphate buffer) show boronic esters degrade upon H2O2 exposure, forming phenolic byproducts. UV-Vis kinetics reveal pseudo-first-order decay (rate constants ~10<sup>−3</sup> s<sup>−1</sup>), critical for designing aqueous-phase reactions .

Q. Can it be integrated into polymer synthesis?

Yes. Reversible addition-fragmentation chain transfer (RAFT) polymerization of boronic ester-containing monomers (e.g., 4-pinacolatoborylstyrene) yields well-defined polymers. Subsequent deprotection with mild acids (e.g., HCl) generates water-soluble boronic acid polymers for stimuli-responsive materials .

Q. What challenges arise in coupling electron-deficient aryl partners?

Electron-deficient substrates (e.g., nitro groups) reduce coupling efficiency due to slower transmetallation. Strategies include:

- Using electron-rich Pd ligands (e.g., SPhos).

- Elevated temperatures (80–100°C) to accelerate oxidative addition .

Q. How do solvent polarity and additives affect catalytic efficiency?

Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability but may promote protodeboronation. Additives like LiCl improve solubility of inorganic bases, while molecular sieves mitigate moisture interference .

Q. What computational tools predict its reactivity in novel reactions?

Density functional theory (DFT) models analyze transition states in cross-coupling, predicting regioselectivity and activation barriers. Molecular docking studies assess interactions in biological contexts (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.